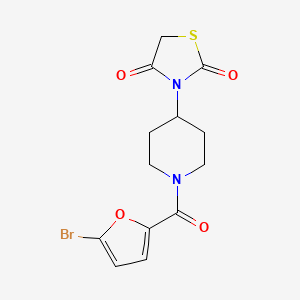

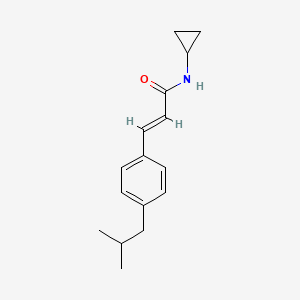

![molecular formula C21H19Cl2N3O3 B2479841 8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-12-1](/img/structure/B2479841.png)

8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a feature often seen in biologically active compounds . The molecule also contains chlorobenzyl and chlorobenzoyl groups, which may contribute to its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carbonyl groups and the aromatic rings could influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications

Antimicrobial and Detoxification Applications

- N-Halamine-Coated Cotton : A study by Ren et al. (2009) synthesized a compound closely related to 8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, which was bonded onto cotton fabrics. This treated cotton showed antimicrobial properties against Staphylococcus aureus and Escherichia coli, and was used to oxidize chemical mustard simulant to a less toxic derivative (Ren et al., 2009).

Crystal Packing and Conformational Studies

- Crystal Structure Analysis : Lazić et al. (2022) examined spirohydantoin derivatives, which share structural similarities with the compound , through crystal X-ray diffraction and computational methods. This study helped in understanding their conformational and packing preferences (Lazić et al., 2022).

Biological Activity in Treating Anemia

- Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase : Váchal et al. (2012) discovered that triazaspiro[4.5]decane-2,4-diones (spirohydantoins), a class of compounds including the one , are effective inhibitors of prolyl hydroxylase, useful for treating anemia. They showed efficacy in upregulating erythropoietin in vivo (Váchal et al., 2012).

Myelostimulating Activity

- Stimulating Bone Marrow Hematopoiesis : A study by Yu et al. (2018) synthesized derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones and found they had myelostimulating activity in cases of induced myelodepressive syndrome. These compounds significantly aided in the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Anticonvulsant Activity

- N-Phenylamino Derivatives Study : Obniska et al. (2006) synthesized a series of derivatives that included structures akin to this compound. These compounds were evaluated for their anticonvulsant and neurotoxic properties, showing potential as anticonvulsant drugs (Obniska et al., 2006).

Biocidal Properties

- Biocidal Nanofibers : Ren et al. (2013) incorporated a cyclic N-halamine precursor related to the compound into polyacrylonitrile nanofibers, which showed promising biocidal properties against bacteria, indicating potential applications in water and air filtration (Ren et al., 2013).

Future Directions

The study of spirocyclic compounds is an active area of research in organic and medicinal chemistry due to their prevalence in biologically active natural products and drugs . Therefore, the synthesis and study of new spirocyclic compounds like “8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” could be a valuable contribution to this field.

Properties

IUPAC Name |

8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c22-15-7-5-14(6-8-15)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)16-3-1-2-4-17(16)23/h1-8H,9-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGZJLBUHINVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

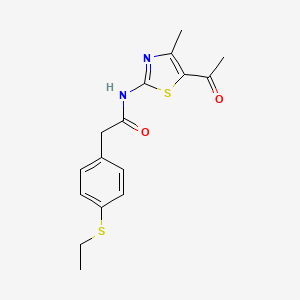

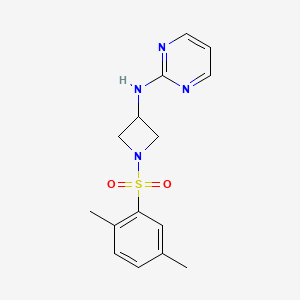

![Methyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2479758.png)

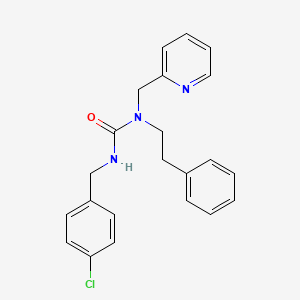

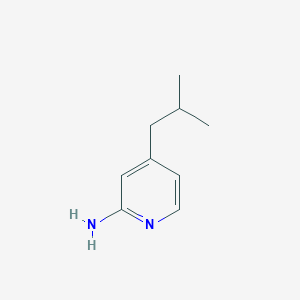

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)

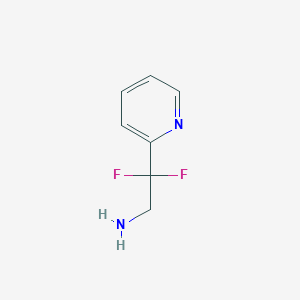

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)

![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)

![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)

![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)